
Dibutyltin oxide
Overview
Description
Dibutyltin oxide (DBTO, CAS 818-08-6) is an organotin compound with the molecular formula C₈H₁₈OSn and a molecular weight of 248.94 g/mol . It exists as a white to yellowish powder with a melting point exceeding 300°C and low water solubility (4.0 mg/L at 20°C) . DBTO is primarily used as an intermediate in synthesizing other organotin compounds, a catalyst in condensation reactions (e.g., polyurethane production), and a stabilizer in polyvinyl chloride (PVC) formulations . Its insolubility in organic solvents and tendency to form 3D networks via oxygen-tin donor-acceptor interactions distinguish it from liquid-phase organotin catalysts .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dibutyltin oxide can be synthesized through the hydrolysis of dibutyltin dichloride. The process involves adding sodium hydroxide solution to dibutyltin dichloride, followed by neutralization and surfactant addition. The mixture is then heated to initiate the alkaline hydrolysis reaction, resulting in this compound .
Industrial Production Methods: In industrial settings, this compound is produced by dispersing this compound in a medium containing blocked polyisocyanate or a curing agent with activated ester groups. This method ensures the stability and effectiveness of the compound as a catalyst .
Chemical Reactions Analysis
Types of Reactions: Dibutyltin oxide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form dibutyltin dioxide.
Reduction: It can be reduced to dibutyltin hydride using reducing agents like poly(methylhydrosiloxane) (PMHS).
Substitution: this compound reacts with carboxylic acids to form distannoxanes.
Common Reagents and Conditions:
Oxidation: Oxygen or other oxidizing agents.
Reduction: Poly(methylhydrosiloxane) (PMHS) or other reducing agents.
Substitution: Carboxylic acids under mild heating conditions.
Major Products:
Oxidation: Dibutyltin dioxide.
Reduction: Dibutyltin hydride.
Substitution: Distannoxanes.
Scientific Research Applications
Dibutyltin oxide has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in regioselective alkylation, acylation, and sulfonation reactions.
Biology: this compound is studied for its potential antitumor and antifungal activities.
Medicine: Research is ongoing to explore its use in developing novel antitumor agents.
Industry: It is used as a stabilizer in paints, coatings, and plastics, ensuring longer product life cycles.
Mechanism of Action
Dibutyltin oxide acts as a Lewis acid catalyst in organic synthesis. It facilitates the formation of carbon-carbon bonds through coupling reactions and the preparation of esters from carboxylic acids and alcohols . The compound’s catalytic properties are attributed to its ability to coordinate with various functional groups, thereby enhancing reaction rates and selectivity .
Comparison with Similar Compounds
Comparison with Similar Organotin Compounds
Structural and Physical Properties
Key Differences :
- State : DBTO is solid, whereas dibutyltin dichloride, dilaurate, and tributyltin oxide are liquids .
- Solubility : DBTO’s insolubility contrasts with the organic solubility of dichloride and dilaurate, limiting its use to heterogeneous catalysis .
Receptor Interactions :
- DBTO Derivatives : Dibutyltin dichloride and dilaurate act as partial agonists of PPARγ and RXRα, influencing adipogenesis and inflammatory responses .
- Tributyltin Chloride : A full PPARγ agonist with stronger adipogenic effects compared to DBTO derivatives .
Neurotoxicity :
- Dibutyltin Dilaurate : Induces oxidative stress in rat brains, increasing nitric oxide synthase activity and apoptosis at doses ≥20 mg/kg .
- DBTO: Limited direct neurotoxicity data, but its hydrolysis products (e.g., dibutyltin) may share toxic mechanisms .
Environmental Impact :
- DBTO : Classified as a marine pollutant (UN3146) with moderate acute toxicity (LD₅₀ > 300 mg/kg) .
- Tributyltin Oxide : Historically used in antifouling paints but banned due to severe endocrine-disrupting effects in marine life .
Catalytic Efficiency :
- DBTO’s solid-state structure limits its utility in homogeneous reactions, whereas dibutyltin dilaurate’s solubility enhances its catalytic activity in polymer synthesis .
Biological Activity
Dibutyltin oxide (DBTO) is an organotin compound that has garnered attention due to its diverse biological activities, particularly in the fields of cancer treatment and antimicrobial applications. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, toxicity, and potential therapeutic applications.
This compound is synthesized through various methods, often involving the reaction of butyltin halides with bases or by hydrolysis. Its chemical structure allows it to act as a versatile agent in organic synthesis and catalysis. The compound has been studied for its ability to form complexes with various ligands, enhancing its biological activity.
Antitumor Activity
Research indicates that this compound exhibits significant antitumor properties. A study by Singh et al. (2014) demonstrated that dibutyltin(IV) complexes derived from amino acids showed promising cytotoxic effects against various cancer cell lines. The study utilized the MTT assay to evaluate the inhibitory effects on cell proliferation, revealing that certain complexes exhibited high cytotoxicity against ovarian cancer cells (OVCAR-3) and lung carcinoma cells (PC-14) .
Table 1: Cytotoxicity of Dibutyltin Complexes
Tumor Cell | Complex | Concentration (μg/mL) | Inhibitory Rate (%) |
---|---|---|---|
OVCAR-3 | I | 1 | High |
OVCAR-3 | II | 1 | Moderate |
PC-14 | I | 1 | High |
PC-14 | II | 1 | Moderate |
The study found that dibutyltin complexes exhibited higher activity than their corresponding ligands, suggesting that the tin atom plays a crucial role in enhancing the biological activity of these compounds .
Antimicrobial Activity
This compound also demonstrates notable antimicrobial properties. A study reported that dibutyltin(IV) Schiff base complexes showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus spp. and E. coli . The mechanism behind this antimicrobial action is believed to involve disruption of bacterial cell membranes or interference with metabolic processes.
Table 2: Antibacterial Activity of Dibutyltin Complexes
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 μg/mL |
Escherichia coli | 64 μg/mL |
Bacillus cereus | 16 μg/mL |
Klebsiella pneumoniae | 128 μg/mL |
Toxicity and Safety Profile
Despite its therapeutic potential, this compound poses certain health risks. It is known to be irritating to the eyes, skin, and respiratory system. Acute exposure can lead to symptoms such as headaches, tinnitus, and central nervous system dysfunction . Long-term exposure studies have indicated a low observed adverse effect level (LOAEL) of 2.5 mg/kg/day for immunological reactions .
Case Studies and Research Findings
Numerous studies have explored the biological activity of this compound and its derivatives:
- Antitumor Studies : A study focused on the synthesis of dibutyltin complexes with fluorouracil derivatives demonstrated their potential as effective anticancer agents by showing high cytotoxicity against tumor cells .
- Antimicrobial Applications : Research into dibutyltin Schiff base complexes highlighted their effectiveness against a range of bacterial strains, suggesting potential applications in treating bacterial infections .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for dibutyltin oxide in organic chemistry?
this compound (DBTO) is synthesized via hydrolysis of dibutyltin dichloride or controlled oxidation of dibutyltin hydrides. In carbohydrate chemistry, DBTO is used as a catalyst for the mild cleavage of O-acetyl groups under neutral conditions, preserving acid- or base-sensitive functional groups . For cyclic derivatives, DBTO reacts with diols (e.g., ethylene glycol) to form cyclic dibutyltin bisalkyleneoxides, stabilized by intramolecular donor-acceptor (DA) interactions between oxygen and tin atoms .
Methodological Note :
- Use anhydrous solvents to prevent premature hydrolysis.
- Monitor reaction progress via NMR to confirm DA interactions and structural integrity .
Q. How can researchers address solubility limitations of this compound in catalytic applications?
DBTO's insolubility in inert solvents arises from its polymeric Sn-O-Sn network . To mitigate this:
- Pre-solubilize DBTO : React with diols (e.g., ethylene glycol) to form soluble cyclic derivatives .
- Use co-solvents : Polar aprotic solvents (e.g., DMF) enhance solubility at elevated temperatures.
- Monitor kinetics : Track precipitate formation via dynamic light scattering (DLS) to optimize reaction conditions .
Q. How to analyze the environmental persistence and degradation pathways of this compound?
Despite its classification as a marine pollutant (UN 3146), data on DBTO's degradation, bioaccumulation, and soil mobility remain limited . Researchers should:
- Conduct OECD 301/302 tests to assess aerobic/anaerobic biodegradation.
- Use LC-MS/MS to quantify DBTO and its metabolites in environmental matrices.
- Reference EU Ecolabel restrictions (2020/1804/EU), which prohibit DBTO in external cables due to ecological risks .
Regulatory Guidelines :
Region | Regulation | Restriction Scope | Test Method | Reference |
---|---|---|---|---|
EU | Ecolabel 2020/1804 | Prohibited in external cables | IEC 62321-3-1 |
Q. How to resolve contradictions in structural data from different characterization techniques?
Discrepancies may arise between solution-phase (NMR) and solid-state (X-ray) data due to DA interaction variability.
- Cross-validate techniques : Compare NMR chemical shifts with X-ray bond lengths.
- Simulate computational models : Use DFT calculations to reconcile experimental and theoretical geometries.
- Control sample preparation : Ensure consistent crystallinity and solvent removal for reproducible results .
Q. What experimental design considerations are critical for toxicological studies of this compound?
DBTO is classified as a 6.1-class hazardous substance (UN 3146) with acute toxicity . Researchers must:
- Follow SDS protocols for PPE (gloves, goggles, fume hoods) .
- Use in vitro models (e.g., HepG2 cells) to assess cytotoxicity, referencing OECD 423 guidelines.
- Quantify tin residues via ICP-MS after biological sample digestion.
Q. How to ensure compliance with regulatory frameworks in cross-disciplinary studies involving this compound?
- Documentation : Maintain SDS records (e.g., CAS 818-08-6, molecular formula ) .
- Disposal : Treat waste as hazardous; avoid release into waterways per IMDG marine pollutant guidelines .
- Ethical reporting : Disclose DBTO use in methodologies, aligning with journal standards (e.g., Beilstein Journal’s experimental reproducibility guidelines) .
Properties
IUPAC Name |
dibutyl(oxo)tin | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C4H9.O.Sn/c2*1-3-4-2;;/h2*1,3-4H2,2H3;; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGFBRKRYDCGYKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](=O)CCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18OSn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4027315 | |
Record name | Stannane, dibutyloxo- | |
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Molecular Weight |
248.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Liquid, Other Solid, White solid; [Merck Index] White powder; [Sigma-Aldrich MSDS], WHITE POWDER. | |
Record name | Stannane, dibutyloxo- | |
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Record name | Dibutyltin oxide | |
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Record name | DI-n-BUTYLTIN OXIDE | |
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Boiling Point |
161.9 °C | |
Record name | DI-n-BUTYLTIN OXIDE | |
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Solubility |
Solubility in water, mg/l at 20 °C: 3.9-4.2 (very poor) | |
Record name | DI-n-BUTYLTIN OXIDE | |
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Density |
Relative density (water = 1): 1.5 | |
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Vapor Pressure |
Vapor pressure, Pa at 25 °C: 0.000004 | |
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CAS No. |
818-08-6 | |
Record name | Dibutyltin oxide | |
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Record name | Stannane, dibutyloxo- | |
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Record name | Dibutyltin oxide | |
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Record name | DIBUTYLTIN OXIDE | |
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Melting Point |
105 °C | |
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Retrosynthesis Analysis
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